Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-4,6-Dimethyl-2-oxo-2H-chromen-3-carboxylat ist ein Derivat von Cumarin, einer Klasse von Verbindungen, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen bekannt sind. Diese Verbindung zeichnet sich durch ihre Chromenringstruktur aus, die ein kondensiertes Benzol- und α-Pyronringsystem ist. Cumarinderivate, einschließlich Ethyl-4,6-Dimethyl-2-oxo-2H-chromen-3-carboxylat, werden wegen ihrer potenziellen therapeutischen Eigenschaften und industriellen Anwendungen intensiv untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-4,6-Dimethyl-2-oxo-2H-chromen-3-carboxylat beinhaltet typischerweise die Knoevenagel-Kondensationsreaktion. Diese Reaktion wird durchgeführt, indem 4,6-Dimethyl-2H-chromen-2-on mit Ethylcyanacetat in Gegenwart einer Base wie Piperidin oder Pyridin umgesetzt wird. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit des Produkts verbessern. Ansätze der grünen Chemie, wie die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, werden ebenfalls untersucht, um den Prozess nachhaltiger zu gestalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4,6-dimethyl-2H-chromen-2-one with ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-4,6-Dimethyl-2-oxo-2H-chromen-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in Alkohole oder andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile wie Amine und Thiole werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate der ursprünglichen Verbindung. Diese Produkte können unterschiedliche biologische und chemische Eigenschaften haben, was sie für verschiedene Anwendungen nützlich macht .

Wissenschaftliche Forschungsanwendungen

Ethyl-4,6-Dimethyl-2-oxo-2H-chromen-3-carboxylat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird wegen ihrer potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antikanzerogene und antioxidative Eigenschaften.

Medizin: Es wird geforscht, ob es als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, eingesetzt werden kann.

Industrie: Es wird bei der Herstellung von Farbstoffen, Duftstoffen und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4,6-Dimethyl-2-oxo-2H-chromen-3-carboxylat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Enzyminhibitor, Antioxidans oder Modulator zellulärer Signalwege wirken. Seine Chromenringstruktur ermöglicht die Wechselwirkung mit biologischen Makromolekülen, was zu verschiedenen biologischen Wirkungen führt .

Wirkmechanismus

The mechanism of action of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, antioxidant, or modulator of cellular signaling pathways. Its chromene ring structure allows it to interact with biological macromolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-Cumarin-3-carboxylat: Ein weiteres Cumarinderivat mit ähnlichen strukturellen Merkmalen und biologischen Aktivitäten.

Ethyl-7-(Diethylamino)-2-oxo-2H-chromen-3-carboxylat: Bekannt für seine selektive Hemmung von Monoaminoxidase B (MAO-B).

Ethyl-2-oxo-2H-chromen-3-carboxylat: Ein einfacheres Cumarinderivat mit vielfältigen Anwendungen

Einzigartigkeit

Ethyl-4,6-Dimethyl-2-oxo-2H-chromen-3-carboxylat ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Chromenring, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine 4,6-Dimethylsubstitution erhöht seine Stabilität und Reaktivität und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen .

Eigenschaften

Molekularformel |

C14H14O4 |

|---|---|

Molekulargewicht |

246.26 g/mol |

IUPAC-Name |

ethyl 4,6-dimethyl-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C14H14O4/c1-4-17-13(15)12-9(3)10-7-8(2)5-6-11(10)18-14(12)16/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

YDDWAJACENTBHF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)C)OC1=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

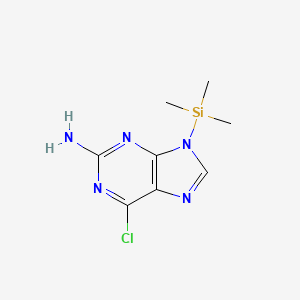

![5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11867626.png)

![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)

![1,6-Dichlorobenzo[C][1,8]naphthyridine](/img/structure/B11867644.png)